4-Amino-1-(1-carbamoylethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-Amino-1-(1-carbamoylethyl)-1H-pyrazole-3-carboxamide is an organic compound with the molecular formula C7H10N4O3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(1-carbamoylethyl)-1H-pyrazole-3-carboxamide typically involves the reaction of hydrazine with a carboxylic acid derivative. One common method involves the reaction of hydrazine with a deficiency of carboxylic acid, followed by the removal of water by distillation . This process can be carried out under various conditions, including the use of an inert gas to protect the reaction from moisture .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, cold-chain transportation and storage are essential to maintain the stability of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(1-carbamoylethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxamide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
4-Amino-1-(1-carbamoylethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized molecules
Mechanism of Action
The mechanism of action of 4-Amino-1-(1-carbamoylethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,2,4-triazole: Another nitrogen-containing heterocycle with similar structural features.
3-Methylpyrazole-1-carboxamide: A related compound with a different substitution pattern on the pyrazole ring.
Uniqueness
4-Amino-1-(1-carbamoylethyl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11N5O2 |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
4-amino-1-(1-amino-1-oxopropan-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C7H11N5O2/c1-3(6(9)13)12-2-4(8)5(11-12)7(10)14/h2-3H,8H2,1H3,(H2,9,13)(H2,10,14) |
InChI Key |
BSPBXOSDHOHSNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)N1C=C(C(=N1)C(=O)N)N |
Origin of Product |
United States |
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